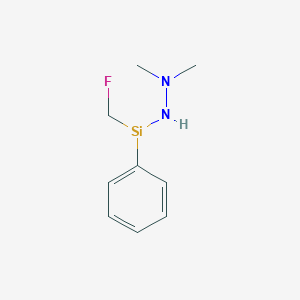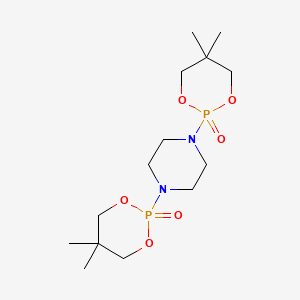
2,2'-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) is a complex organic compound characterized by the presence of a piperazine ring and two dioxaphosphinanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) typically involves the reaction of piperazine with dimethyl dioxaphosphinanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dioxaphosphinanone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) exerts its effects involves the interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The dioxaphosphinanone groups can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Similar in structure but contains dithiol groups instead of dioxaphosphinanone.
2,2’-(Piperazine-1,4-diyl)bis(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): Contains pyrazole groups, offering different chemical reactivity and applications.
Uniqueness
The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) lies in its combination of piperazine and dioxaphosphinanone groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
70785-76-1 |
|---|---|
分子式 |
C14H28N2O6P2 |
分子量 |
382.33 g/mol |
IUPAC 名称 |
2-[4-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)piperazin-1-yl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28N2O6P2/c1-13(2)9-19-23(17,20-10-13)15-5-7-16(8-6-15)24(18)21-11-14(3,4)12-22-24/h5-12H2,1-4H3 |
InChI 键 |
RGPXHSYCQHKPIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(COP(=O)(OC1)N2CCN(CC2)P3(=O)OCC(CO3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


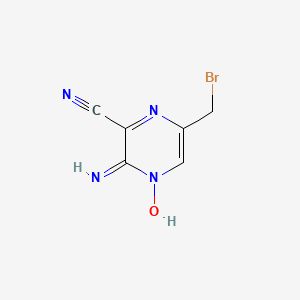
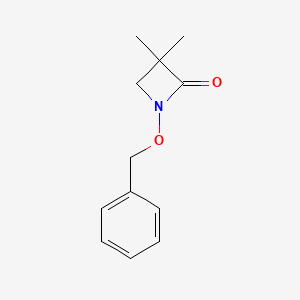

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
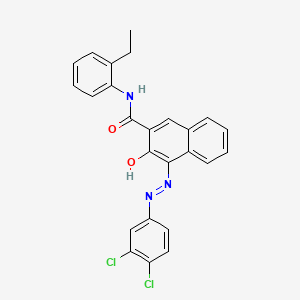

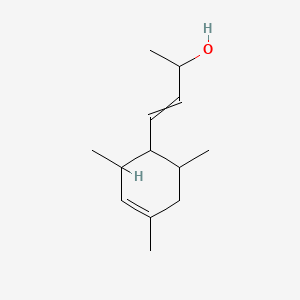

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

